Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

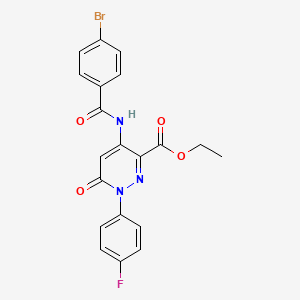

Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based heterocyclic compound characterized by:

- Core structure: A dihydropyridazine ring substituted at positions 1, 4, and 4.

- Key substituents:

- A 4-fluorophenyl group at position 1.

- A 4-bromobenzamido moiety at position 2.

- An ethyl carboxylate ester at position 2.

- A ketone group at position 5.

Properties

IUPAC Name |

ethyl 4-[(4-bromobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFN3O4/c1-2-29-20(28)18-16(23-19(27)12-3-5-13(21)6-4-12)11-17(26)25(24-18)15-9-7-14(22)8-10-15/h3-11H,2H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBXFALXYKQYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : CHBrF NO

This structure includes:

- A bromobenzamide group

- A fluorophenyl substituent

- A dihydropyridazine core

The presence of halogen atoms (bromine and fluorine) is significant as they often enhance biological activity through various mechanisms.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 15.2 | |

| MCF-7 (Breast cancer) | 12.8 | |

| A549 (Lung cancer) | 18.5 |

These findings suggest that the compound exhibits moderate to significant cytotoxicity, particularly against breast and cervical cancer cell lines.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzyme Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression, such as EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase). In vitro assays have shown comparable efficacy to known inhibitors like Gefitinib, with an LC value of approximately 37.66 nM for certain derivatives .

- Induction of Apoptosis : The compound may also induce apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased expression of pro-apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors have been identified as influential:

- Halogen Substitution : The presence of bromine and fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Amide Group : The amide functionality is believed to play a role in hydrogen bonding interactions with biological macromolecules, enhancing the compound's efficacy.

Case Study 1: In Vitro Evaluation

A study conducted on various substituted derivatives of this compound demonstrated that modifications at the benzamide position significantly affected cytotoxicity profiles. For instance, derivatives with electron-withdrawing groups showed increased potency against MCF-7 cells .

Case Study 2: In Vivo Studies

Preliminary in vivo studies using mouse models indicated that the compound could reduce tumor size significantly compared to control groups when administered at specific dosages. This suggests potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a pyridazine-carboxylate backbone with derivatives reported in and . Key structural differences include substituent type, position, and electronic effects:

Key Observations:

Substituent Effects on Melting Points: Halogenated aryl groups (e.g., 4-iodophenyl in 12f) correlate with higher melting points (181–183°C) compared to electron-donating groups (e.g., 4-methoxyphenyl in 12e: 164°C) . The target compound’s 4-bromobenzamido group (strong electron-withdrawing effect) may similarly elevate its melting point relative to non-halogenated analogs.

Synthetic Yields :

- Derivatives with bulky substituents (e.g., trifluoromethyl in 12c: 52% yield) or polar groups (e.g., hydroxyl in 12d: 95% yield) show significant variability, suggesting steric and electronic factors influence reaction efficiency . The bromine and fluorine in the target compound may similarly impact its synthetic accessibility.

Spectroscopic Characterization :

- $^1$H NMR spectra of analogs (e.g., 12b–12g) confirm regioselective substitution patterns, with aromatic protons resonating between δ 7.2–8.5 ppm and methyl/ethyl groups at δ 1.2–4.5 ppm . The target compound’s 4-fluorophenyl group would likely show distinct $^{19}$F NMR signals near δ -110 ppm, aiding structural verification.

Computational and Crystallographic Insights

- Ring Puckering Analysis : The dihydropyridazine ring’s conformation (flattened boat or chair) can be quantified using Cremer-Pople puckering parameters . Substituents like 4-fluorophenyl may induce torsional strain, altering ring planarity and intermolecular packing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of substituted pyridazine precursors with bromobenzamide derivatives. Key steps include:

- Amide coupling : Activation of carboxylic acid groups (e.g., using EDCI/HOBt) for coupling with amino-substituted dihydropyridazine intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency.

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., azo coupling) minimizes side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| 1 | EDCI/HOBt, DMF, RT | 63–95 | Byproduct formation |

| 2 | K₂CO₃, DCM, 0°C | 52–81 | Hydrolysis of ester groups |

Q. How is structural elucidation performed for this compound, and what spectral discrepancies require resolution?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.0 ppm for bromobenzamido and fluorophenyl groups) and ester carbonyl (δ ~161 ppm). Overlapping signals in crowded regions (e.g., dihydropyridazine protons) may require 2D NMR (COSY, HSQC) .

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z ~470–475). Discrepancies in fragmentation patterns may arise from labile amide bonds .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen, trifluoromethyl) on the phenyl rings influence biological activity and physicochemical properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., lists chloro, trifluoromethyl, and nitro substituents).

- Antimicrobial activity : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration but may reduce solubility .

- Melting points : Bulky substituents (e.g., -I, -NO₂) increase melting points (164–223°C) due to enhanced crystal packing .

- Data Table :

| Substituent | Position | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| -Cl | 3 | 109–110 | 3.2 |

| -CF₃ | 4 | 106–110 | 3.8 |

| -NO₂ | 4 | 181–183 | 2.9 |

Q. What computational strategies are used to predict binding interactions of this compound with biological targets (e.g., enzymes)?

- Methodology :

- Molecular docking : Simulate interactions with kinase or protease active sites (e.g., using AutoDock Vina). The bromobenzamido group may form halogen bonds with Arg/Lys residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorophenyl groups show strong hydrophobic interactions but potential steric clashes in crowded binding pockets .

- Validation : Correlate docking scores (in silico) with experimental IC₅₀ values from enzyme inhibition assays .

Contradiction Analysis

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled during structural characterization?

- Root cause : Dynamic effects (e.g., rotational barriers in amide bonds) or crystallographic disorder may lead to inconsistent peak multiplicities .

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.